
Methyl 4-(thiophen-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(thiophen-3-yl)butanoate: is an organic compound with the molecular formula C9H12O2S. It is a derivative of butanoic acid, where the butanoate group is substituted with a thiophene ring at the third position. This compound is of interest due to its unique chemical structure, which combines the properties of both the butanoate and thiophene moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize Methyl 4-(thiophen-3-yl)butanoate involves the esterification of 4-(thiophen-3-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of thiophene with butanoyl chloride, followed by esterification with methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-(thiophen-3-yl)butanoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride for reduction of the ester group.
Substitution: Halogens (e.g., bromine) for halogenation reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(thiophen-3-yl)butanol.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Methyl 4-(thiophen-3-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of thiophene-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 4-(thiophen-3-yl)butanoate is primarily related to its chemical structure. The thiophene ring can interact with various biological targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The ester group can undergo hydrolysis to release the active thiophene moiety, which can then exert its effects on molecular targets.
Comparaison Avec Des Composés Similaires
Methyl 4-(thiophen-2-yl)butanoate: Similar structure but with the thiophene ring at the second position.
Ethyl 4-(thiophen-3-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(thiophen-3-yl)propanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl 4-(thiophen-3-yl)butanoate is unique due to the specific positioning of the thiophene ring and the length of the carbon chain, which can influence its reactivity and biological activity. The combination of the butanoate and thiophene moieties provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
122417-23-6 |
|---|---|
Formule moléculaire |
C9H12O2S |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
methyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)4-2-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 |
Clé InChI |
OVGQHSQVDXREMA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)
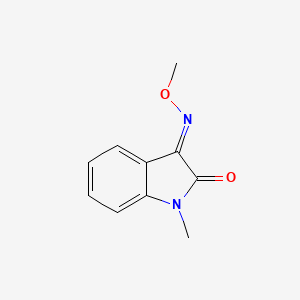
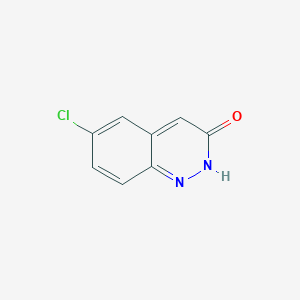

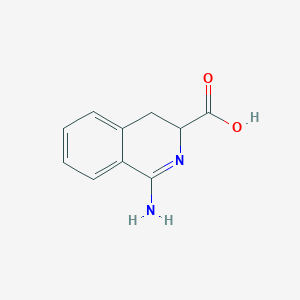

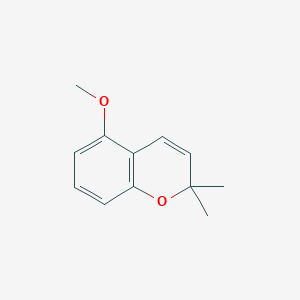
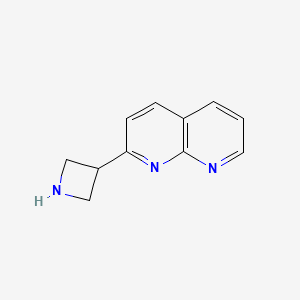


![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

